(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yloxy group, an azetidin-1-yl group, and a furan-2-yl group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of an azetidin-1-yl group could potentially increase the compound’s reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- A study described the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives and 2-aminothiophenol or 2-aminophenol, showcasing a method that could potentially apply to synthesizing related compounds (B. Reddy et al., 2012).
Biological Activities and Applications
Antinociceptive and Anti-inflammatory Properties : Thiazolopyrimidine derivatives, including those with a furan-2-yl component, have been evaluated for antinociceptive and anti-inflammatory properties. These studies contribute to understanding the pharmacological potentials of furan-2-yl compounds in pain and inflammation management (T. Selvam et al., 2012).
Antimicrobial and Antimalarial Activities : Novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, were synthesized and showed moderate antimicrobial activities against various bacterial strains and potent antimalarial data. This indicates the relevance of such compounds in developing new antimicrobial and antimalarial agents (Maryam Alborz et al., 2018).
Chemical Transformations and Synthetic Applications
- The synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant antiproliferative activity and potential for cancer therapy. Such studies exemplify the therapeutic potential of benzofuran derivatives, which might relate to the compound of interest in targeting specific molecular sites within cancer cells (R. Romagnoli et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(12-5-3-7-19-12)17-8-10(9-17)20-15-16-11-4-1-2-6-13(11)21-15/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWGVBSRGKDDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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